molecular formula C9H10N2O2 B2499005 Methyl 3-(6-aminopyridin-2-yl)acrylate CAS No. 925705-61-9

Methyl 3-(6-aminopyridin-2-yl)acrylate

Cat. No.: B2499005
CAS No.: 925705-61-9
M. Wt: 178.191
InChI Key: PHJZLWSWPMRZGR-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(6-aminopyridin-2-yl)acrylate: is an organic compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of an amino group at the 6th position of the pyridine ring and an acrylate ester group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-aminopyridin-2-yl)acrylate typically involves the reaction of 6-aminopyridine with methyl acrylate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the amino group, followed by the addition of methyl acrylate to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-aminopyridin-2-yl)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Methyl 3-(6-aminopyridin-2-yl)acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(6-aminopyridin-2-yl)acrylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acrylate group can participate in covalent bonding. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Properties

IUPAC Name

methyl (E)-3-(6-aminopyridin-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-9(12)6-5-7-3-2-4-8(10)11-7/h2-6H,1H3,(H2,10,11)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJZLWSWPMRZGR-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=NC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=NC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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